molecular formula C15H13Cl2NO4S B1450878 4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1207326-90-6

4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No.: B1450878
CAS No.: 1207326-90-6
M. Wt: 374.2 g/mol
InChI Key: QGSLEJHKHPYHRD-UHFFFAOYSA-N
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Description

“4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid” is a chemical compound with the CAS Number: 1207326-90-6 . It has a molecular weight of 374.24 . The compound is also known as Diclofenac, which is a non-steroidal anti-inflammatory drug (NSAID).


Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 24 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) . It consists of 13 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, 1 Sulfur atom, and 2 Chlorine atoms .


Physical and Chemical Properties Analysis

The compound is a colorless crystalline solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

EP1 Receptor Selective Antagonists

4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid derivatives have been researched as EP1 receptor selective antagonists. Studies have shown that analogs of these compounds, where the phenyl-sulfonyl moiety is replaced with heteroarylsulfonyl moieties, exhibited enhanced antagonist activity. These compounds demonstrated both in vitro and in vivo antagonist activities, signifying their potential in therapeutic applications targeting the EP1 receptor (Naganawa et al., 2006).

Heterocyclic Azlactone Derivatives Synthesis

The compound has been utilized in the synthesis of novel heterocyclic azlactone derivatives. These derivatives exhibit antimicrobial activity against various bacterial and fungal strains. The synthesis involves the condensation of p-methyl benzoic acid derivatives with various substituted aldehydes, leading to the formation of oxazole and imidazolinone derivatives. These compounds have been evaluated for their antimicrobial properties, showing effectiveness against organisms like Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2005).

Synthesis Methodology Improvement

Research has also focused on developing improved synthesis methods for 4-(methylsulfonyl)benzoic acid, a related compound. A method involving reduction, methylation, oxidation, and purification steps has been developed, which significantly reduces production costs while improving yield and purity. This method is particularly noted for its environmental benefits, as it employs chloroacetic acid instead of dimethyl sulfate in the methylation process, demonstrating the compound's utility in developing environmentally friendly industrial processes (Yin, 2002).

Mechanism of Action

As a derivative of Diclofenac, this compound might share similar mechanisms of action. Diclofenac works by reducing substances in the body that cause pain and inflammation.

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures.

Properties

IUPAC Name

4-[(3,5-dichloro-N-methylsulfonylanilino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-23(21,22)18(14-7-12(16)6-13(17)8-14)9-10-2-4-11(5-3-10)15(19)20/h2-8H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSLEJHKHPYHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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